N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a methylsulfonyl group and a 4-nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves the reaction of propanamide with methylsulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
Reduction: 4-aminophenyl derivative
Substitution: Derivatives with different functional groups replacing the methylsulfonyl group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(methylsulfonyl)-N-(phenyl)-
- Propanamide, N-(methylsulfonyl)-N-(3-nitrophenyl)-
- Propanamide, N-(ethylsulfonyl)-N-(4-nitrophenyl)-
Uniqueness
Propanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
61068-36-8 |
---|---|
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O5S/c1-3-10(13)11(18(2,16)17)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3 |
InChI Key |
KVWWRQHSNNVKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.